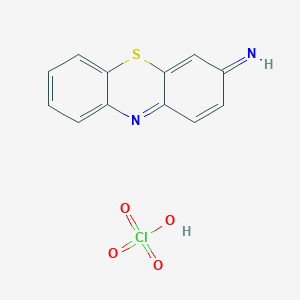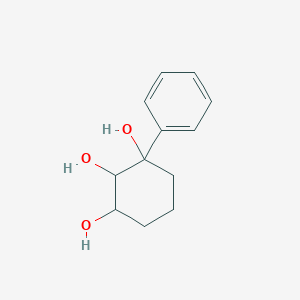
1-Phenylcyclohexane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclohexane-1,2,3-triol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and three hydroxyl groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of 1-phenylcyclohexene. This reaction typically employs oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include 1-phenylcyclohexane-1,2-dione or 1-phenylcyclohexane-1,2,3-tricarboxylic acid.
Reduction: Products include 1-phenylcyclohexane or partially reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as 1-phenylcyclohexane-1,2,3-trichloride.
Scientific Research Applications
1-Phenylcyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenylcyclohexane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
1-Phenylcyclohexane-1,2-diol: Lacks one hydroxyl group compared to 1-Phenylcyclohexane-1,2,3-triol.
1-Phenylcyclohexane-1,3-diol: Hydroxyl groups are positioned differently on the cyclohexane ring.
1-Phenylcyclohexane-1,2,3,4-tetrol: Contains an additional hydroxyl group.
Uniqueness: this compound is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
90135-61-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenylcyclohexane-1,2,3-triol |
InChI |
InChI=1S/C12H16O3/c13-10-7-4-8-12(15,11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13-15H,4,7-8H2 |
InChI Key |
UTBUUNLBGDUBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(C2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


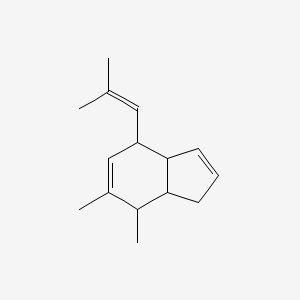
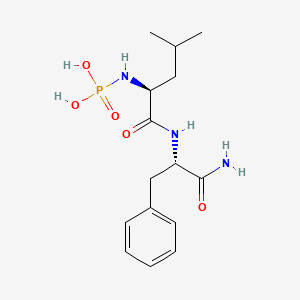

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
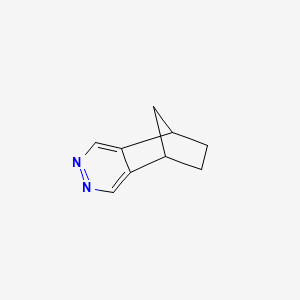
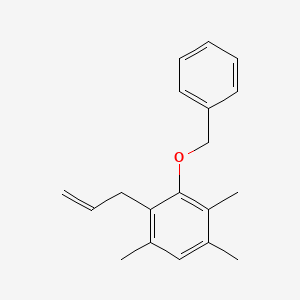
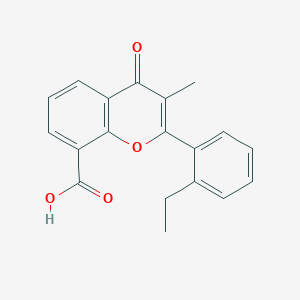
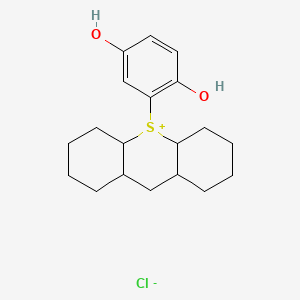
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
